molecular formula C27H25ClN4O3 B11310756 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11310756
M. Wt: 489.0 g/mol
InChI Key: LKBMESBWBABEMK-UHFFFAOYSA-N
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Description

The compound 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a combination of several functional groups, including piperazine, furan, oxazole, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H25ClN4O3/c1-18-6-7-19(2)25(14-18)33-17-22-8-9-24(34-22)26-30-23(16-29)27(35-26)32-12-10-31(11-13-32)21-5-3-4-20(28)15-21/h3-9,14-15H,10-13,17H2,1-2H3

InChI Key

LKBMESBWBABEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C#N

Origin of Product

United States

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